molecular formula C9H14S B055617 2-Butyl-5-methylthiophene CAS No. 111510-96-4

2-Butyl-5-methylthiophene

Cat. No. B055617
M. Wt: 154.27 g/mol
InChI Key: GVCKDFUWZSZTLQ-UHFFFAOYSA-N
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Description

2-Butyl-5-methylthiophene is a chemical compound with the molecular formula C9H14S . It has an average mass of 154.273 Da and a monoisotopic mass of 154.081619 Da .


Synthesis Analysis

The synthesis of thiophene derivatives, such as 2-Butyl-5-methylthiophene, involves heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .


Molecular Structure Analysis

The molecular structure of 2-Butyl-5-methylthiophene consists of a thiophene ring with butyl and methyl groups attached . The exact 3D structure can be viewed using molecular visualization tools .


Chemical Reactions Analysis

Thiophene derivatives are essential heterocyclic compounds and show a variety of properties and applications . They play a vital role in the advancement of organic semiconductors, organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .


Physical And Chemical Properties Analysis

2-Butyl-5-methylthiophene has a molecular formula of C9H14S, a molar mass of 154.27, a predicted density of 0.958±0.06 g/cm3, and a predicted boiling point of 200.6±9.0 °C .

Scientific Research Applications

  • Synthesis and Chemical Reactions :

    • 2-Butyl-5-methylthiophene has been involved in studies examining the formylation, acetylation, and bromination reactions, with a focus on the substitution patterns and the influence of different substituents on these reactions (Gol'dfarb & Konstantinov, 1958).
    • It has also been utilized in synthesizing various thiophene derivatives, elucidating the conditions for successful alkylation and exploring the properties of the resulting compounds (Gol'dfarb & Korsakova, 1954).
  • Polymerization and Material Science :

    • In the field of polymer science, thiophene derivatives, including compounds related to 2-Butyl-5-methylthiophene, have been used in the synthesis of conducting polymers. These materials have applications in various electronic devices due to their electrochemical and electrochromic properties (Elsenbaumer, Jen, & Oboodi, 1986).
  • Molecular Structure and Analysis :

    • Studies involving 2-Butyl-5-methylthiophene and related compounds have contributed to understanding molecular structures and dynamics. For instance, research on 2-methylthiophene, a structurally similar compound, has helped determine molecular structures using techniques like gas electron diffraction and microwave spectroscopy (Tanabe et al., 1995).
  • Pharmaceutical and Agrochemical Synthesis :

    • Derivatives of 2-Butyl-5-methylthiophene have been explored as intermediates in the synthesis of pharmaceuticals and agrochemicals, showcasing their importance in these industries (Yang, 2010).

Safety And Hazards

2-Butyl-5-methylthiophene can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It contains no substances known to be hazardous to the environment or not degradable in wastewater treatment plants .

properties

IUPAC Name

2-butyl-5-methylthiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14S/c1-3-4-5-9-7-6-8(2)10-9/h6-7H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVCKDFUWZSZTLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(S1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30335978
Record name 2-butyl-5-methylthiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30335978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Butyl-5-methylthiophene

CAS RN

111510-96-4
Record name 2-butyl-5-methylthiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30335978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
27
Citations
S GRONOWITZ, T FREJD - Acta Chem. Scand., Ser. B, 1976 - actachemscand.org
It has been found that 2, 5-dialkyl-3-thienyllithium derivatives, prepared through halogenmetal exchange between the corresponding bromo or iodo heterocycles and alkyllithium …
Number of citations: 3 actachemscand.org
JSS Damsté, AC Kock-van Dalen, JW De Leeuw… - … of Chromatography A, 1988 - Elsevier
The ability of flash pyrolysis-gas chromatography with dual flame ionization and flame photometric detection, and flash pyrolysis-gas chromatography-mass spectrometry, to afford …
Number of citations: 123 www.sciencedirect.com
R Fowler - 1968 - twu-ir.tdl.org
The author wishes to dedicate this manuscript to her research advisor, Dr. Robert W. Higgins, who represented high ideals and desire for excellence in teaching and research catalyzed …
Number of citations: 0 twu-ir.tdl.org
AA Zirka, AV Mashkina - Kinetics and catalysis, 2000 - Springer
Palladium sulfide catalysts are active for the hydrogenation of thiophenes of different structure in hydrocarbons at 22O-30O‡C and 3.0-9.5 MPa. Thiophenes and benzothiophenes are …
Number of citations: 11 link.springer.com
JS Sinninghe Damsté, TI Eglinton… - Geochimica et …, 1989 - dspace.library.uu.nl
The distributions of sulphur-containing compounds generated by flash pyrolysis of macromolecular sedimentary organic matter (kerogen, coal, asphaltenes) were studied by gas …
Number of citations: 197 dspace.library.uu.nl
AG Douglas, JSS Damsté, JW De Leeuw… - Early Organic Evolution …, 1992 - Springer
Kerogen concentrates prepared from four rocks of Ordovician age have been analyzed by pyrolysis-gas chromatography using a sulphur-specific flame photometric detector and by …
Number of citations: 13 link.springer.com
BC Nelson, TI Eglinton, JS Seewald, MA Vairavamurthy… - 1995 - osti.gov
A series of hydrous pyrolysis experiments were conducted at temperatures ranging from 125 to 360C at 350 bars pressure to examine variations in sulfur speciation during thermal …
Number of citations: 46 www.osti.gov
JS Sinninghe Damsté, CM White, JB Green… - Energy & …, 1999 - ACS Publications
The organosulfur compounds in the extract and pyrolysate of the unusually organic sulfur-rich (11.4 wt %) Upper Palaeocene Raša coal have been identified by gas chromatography-…
Number of citations: 74 pubs.acs.org
TI Eglinton, JE Irvine, A Vairavamurthy, W Zhou… - Organic …, 1994 - Elsevier
The geochemistry of organic sulfur in a suite of samples covering the upper 100 m of sediment from the Peruvian margin has been characterized by elemental analysis, X-ray absorption …
Number of citations: 136 www.sciencedirect.com
JS Sinninghe Damsté, MJL Hoefs… - Proceedings of the …, 1998 - dspace.library.uu.nl
Isolated kerogens from Madeira Abyssal Plain turbidite samples were qualitatively and semiquantitatively studied by means of analytical pyrolysis for the effect of oxygen exposure on …
Number of citations: 26 dspace.library.uu.nl

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